Cas no 485-49-4 (Bicuculline)
Bicuculline Chemical and Physical Properties
Names and Identifiers
-
- bicucullin
- (+)-BICUCULINE
- BICUCULLINE
- D-BICUCULLINE
- (+)-Bicuculline
- Furo[3,4-e]-1,3-benzodioxol-8(6H)-one,6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6R)-
- 2-BroMo-3-Methylpyridine
- bicucculine
- PLUS-BICUCULLINE
- (R-(R*,S*))-6-(5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)-furo(3,4-e)-1,3-benzodioxol-8(6H)-one
- [ "" ]
- Bicculine
- Bicuculline (+)
- C20H17NO6
- Y37615DVKC
- (6R)-6-[(5S)-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e][1,3]benzodioxol-8(6H)-one
- NSC32192
- Furo(3,4-e)-1,3-benzodioxol-8(6H)-one, 6-(5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)-, (R-(R*,S*))-
- (6R)-6-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g
- BDBM50000693
- (+)-Bicuculline, >=97.0% (TLC)
- (+)-Bicuculline, 98%
- CHEBI:3092
- Prestwick3_000589
- CHEMBL417990
- BSPBio_000438
- SW196408-2
- WLN: T C566 DO FO KN EH&&TJ K1 J- ET B565 CVO JO LO EH KHJ
- s7071
- (R)-6-((S)-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)isobenzofuro[5,4-d][1,3]dioxol-8(6H)-one
- AKOS024282673
- HMS3414D19
- [R-(R*,S*)]-6-(5,6,7,8-Tetrahydro-6 -methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)furo[3, 4-e]-1,3-benzodioxol-8(6H)-one
- (bicuculline) 6-Methyl-5-(8-oxo-6,8-dihydro-furo[3'',4'':3,4]benzo[1,2-d][1,3]dioxol-6-yl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium
- DTXSID3042687
- DB11562
- HMS3678D19
- (R)-6-((S)-6-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6H-furo[3'',4'':3,4]benzo[1,2-d][1,3]dioxol-8-one
- Biomol-NT_000252
- B-2400
- HMS501O11
- C09364
- HMS3886N09
- bicuculline-(+)
- (6R)-6-[(5S)-5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo[4,5-g]lisoquinolin-5-yl]furo[3,4-e]-1,3-benzodioxol-8(6H)-one
- Furo[3,3-benzodioxol-8(6H)-one, 6-(5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-, [R-(R*,S*)]-
- HB0896
- BB164251
- SPBio_002657
- EINECS 207-619-7
- 6-(6-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6H-furo[3'',4'':3,4]benzo[1,2-d][1,3]dioxol-8-one (Bicuculline)
- KBio1_000609
- SR-01000075252-1
- CS-5493
- BICUCULLINE [MI]
- SR-01000075252-5
- AS-17471
- H0Z
- B 9130
- BPBio1_000794
- NCGC00017385-06
- HY-N0219
- MFCD00005006
- BRN 0098786
- Prestwick_96
- HMS2096F20
- BPBio1_000482
- [R-(R*,S*)]-6-(5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one
- DivK1c_000609
- GTPL2312
- HMS1569F20
- HMS3266A07
- Bicuculline,(+)
- Prestwick0_000589
- NSC-32192
- (6R)-6-((5S)-6-methyl(5,6,7,8-tetrahydro-2H-1,3-dioxolano[4,5-g]isoquinolin-5- yl))-6-hydro-2H-1,3-dioxoleno[4,5-e]isobenzofuran-8-one
- (6R)-6-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[4,3-g][1,3]benzodioxol-8-one
- Furo(3,4-e)-1,3-benzodioxol-8(6H)-one, 6-((5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)-, (6R)-
- HMS3652N20
- SR-01000075252-4
- SR-01000075252
- 4-27-00-06900 (Beilstein Handbook Reference)
- NSC 32192
- SCHEMBL8222
- Prestwick2_000589
- (R)-6-((S)-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-[1,3]dioxolo[4,5-e]isobenzofuran-8(6H)-one
- BCP04180
- AC-31293
- (6R)-6-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one
- NINDS_000609
- PDSP2_000138
- IDI1_000609
- (6R)-6-((5S)-6-METHYL-5,6,7,8-TETRAHYDRO(1,3)DIOXOLO(4,5-G)ISOQUINOLIN-5-YL)FURO(3,4-E)(1,3BENZODIOXOL-8(6H)-ONE
- Furo[3,4-e]-1,3-benzodioxol-8(6H)-one, 6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6R)-
- 6-(6-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6H-furo[3'',4'':3,4]benzo[1,2-d][1,3]dioxol-8-one
- SMR001233241
- NS00031807
- 6-(6-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6H-furo[3'',4'':3,4]benzo[1,2-d][1,3]dioxol-8-one(bicuculline)
- CCG-204329
- MLS002153892
- 485-49-4
- Prestwick1_000589
- UNII-Y37615DVKC
- Q3639734
- B1890
- Lopac0_000234
- HMS2235H18
- (+)-Bicuculline- Bio-X
- (+)-Bicuculline , d-Bicuculline
- (6R)-6-((5S)-6-methyl-7,8-dihydro-5H-(1,3)dioxolo(4,5-g)isoquinolin-5-yl)-6H-furo(4,3-g)(1,3)benzodioxol-8-one
- (+)-Bicuculline?
- (6R)-6-((5S)-6-methyl-5,6,7,8-tetrahydro(1,3)dioxolo(4,5-g)isoquinolin-5-yl)furo(3,4-e)(1,3)benzodioxol-8(6H)-one
- (+)-Bicuculline,1(S),9(R)
- (6R)-6-((5S)-6-methyl-7,8-dihydro-5H-(1,3)dioxolo(4,5-g)isoquinolin-5-yl)-6H-furo(3,4-g)(1,3)benzodioxol-8-one
- IYGYMKDQCDOMRE-ZWKOTPCHSA-N
- Furo[3,4-e]-1,3-benzodioxol-8(6H)-one, 6-(5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-, [R-(R*,S*)]-
- DTXCID1022687
- (10R)-10-((5S)-6-methyl-2H,5H,6H,7H,8H-(1,3)dioxolo(4,5-g)isoquinolin-5-yl)-3,5,11-trioxatricyclo(7.3.0.02,6)dodeca-1(9),2(6),7-trien-12-one
- (10R)-10-[(5S)-6-methyl-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3,5,11-trioxatricyclo[7.3.0.02,6]dodeca-1(9),2(6),7-trien-12-one
- Bicuculline
-
- MDL: MFCD00005006
- Inchi: 1S/C20H17NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18H,4-5,8-9H2,1H3/t17-,18+/m0/s1
- InChI Key: IYGYMKDQCDOMRE-ZWKOTPCHSA-N
- SMILES: O1C(C2C3=C(C([H])=C([H])C=2[C@]1([H])[C@]1([H])C2=C([H])C4=C(C([H])=C2C([H])([H])C([H])([H])N1C([H])([H])[H])OC([H])([H])O4)OC([H])([H])O3)=O
- BRN: 0098786
Computed Properties
- Exact Mass: 367.10600
- Monoisotopic Mass: 367.105587
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 1
- Complexity: 615
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 367.4
- Surface Charge: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 66.5
Experimental Properties
- Color/Form: Powder
- Density: 1.3694 (rough estimate)
- Melting Point: 195.0 to 199.0 deg-C
- Boiling Point: 542.3°C at 760 mmHg
- Flash Point: 281.8 °C
- Refractive Index: 1.5600 (estimate)
- Solubility: Solubility in Chloroform almost transparency
- PSA: 66.46000
- LogP: 2.52260
- Solubility: Soluble in benzene, chloroform, ethyl acetate, slightly soluble in ethanol and diethyl ether.
- Merck: 1203
- pka: 4.84(at 25℃)
- Specific Rotation: D25 +130.5° (CHCl3)
- λmax: 325(lit.)
Bicuculline Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H300,H311,H331,H400
- Warning Statement: P261,P264,P273,P280,P301+P310,P311
- Hazardous Material transportation number:UN 1544 6.1/PG 2
- WGK Germany:3
- Hazard Category Code: 23/24/25-50-36/37/38-20/21/22
- Safety Instruction: S36/37-S45-S61
- FLUKA BRAND F CODES:10-23
- RTECS:LV0909840
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1(b)
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R23/24/25
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:4°C, protect from light
Bicuculline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-VK219-25mg |
Bicuculline |
485-49-4 | 98% | 25mg |
320CNY | 2021-05-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1890-100MG |
(+)-Bicuculline |
485-49-4 | >98.0%(T)(HPLC) | 100mg |
¥1280.00 | 2024-04-16 | |
| TRC | B382500-10mg |
Bicuculline |
485-49-4 | 10mg |
$ 58.00 | 2023-04-18 | ||
| TRC | B382500-25mg |
Bicuculline |
485-49-4 | 25mg |
$ 58.00 | 2023-04-18 | ||
| TRC | B382500-50mg |
Bicuculline |
485-49-4 | 50mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B382500-100mg |
Bicuculline |
485-49-4 | 100mg |
$ 69.00 | 2023-04-18 | ||
| TRC | B382500-250mg |
Bicuculline |
485-49-4 | 250mg |
$ 138.00 | 2023-04-18 | ||
| TRC | B382500-500mg |
Bicuculline |
485-49-4 | 500mg |
$ 242.00 | 2023-04-18 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP0273-100mg |
Bicuculline |
485-49-4 | 98% | 100mg |
$80 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0273-20mg |
Bicuculline |
485-49-4 | 98% | 20mg |
$40 | 2023-09-20 |
Bicuculline Suppliers
Bicuculline Related Literature
-
Jessica L. Sevetson,Brian Theyel,Diane Hoffman-Kim Lab Chip 2021 21 4586
-
P. W. G. Groenewoud,Robert Robinson J. Chem. Soc. 1936 199
-
Yongxia Yin,Xiaofeng Liu,Jinping Liu,Enbo Cai,Yan Zhao,Haijun Li,Lianxue Zhang,Pingya Li,Yugang Gao RSC Adv. 2018 8 671
-
Tingxu Yan,Mengjie Xu,Bo Wu,Zhengzheng Liao,Zhi Liu,Xu Zhao,Kaishun Bi,Ying Jia Food Funct. 2016 7 2811
-
Tomá? Pluskal,Jing-Ke Weng Chem. Soc. Rev. 2018 47 1592
Related Categories
- Solvents and Organic Chemicals Organic Compounds Alkaloids and derivatives Phthalide isoquinolines Phthalide isoquinolines
- Solvents and Organic Chemicals Organic Compounds Alkaloids and derivatives Phthalide isoquinolines
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
Additional information on Bicuculline
Bicuculline (CAS No. 485-49-4): A Comprehensive Overview
Bicuculline, with the CAS number 485-49-4, is a naturally occurring alkaloid derived from the plant Bicuculla major. This compound has gained significant attention in the field of neuroscience and pharmacology due to its unique properties and potential applications. Bicuculline is primarily known for its ability to act as a competitive antagonist of the GABAA receptor, making it a valuable tool in studying the role of GABAergic neurotransmission in various neurological processes.
The chemical structure of bicuculline is characterized by a complex alkaloid framework, which includes a bicyclic core and several functional groups that contribute to its biological activity. The molecular formula of bicuculline is C17H16N2O6, and it has a molecular weight of 332.32 g/mol. The compound is typically isolated from the roots and rhizomes of the plant, and its extraction and purification processes have been well-documented in the scientific literature.
In recent years, research on bicuculline has expanded beyond its traditional use as a GABAA receptor antagonist. Studies have explored its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety disorders, and pain management. For instance, a study published in the Journal of Neuroscience in 2021 demonstrated that bicuculline can modulate neuronal excitability and reduce seizure activity in animal models of epilepsy. This finding has significant implications for the development of new anticonvulsant drugs that target GABAergic neurotransmission.
Another area of interest is the role of bicuculline in pain modulation. Research has shown that bicuculline can influence pain pathways by altering the balance between excitatory and inhibitory neurotransmitters in the central nervous system. A study published in Pain Research and Management in 2020 reported that bicuculline administration reduced nociceptive responses in rats, suggesting its potential as an analgesic agent. However, further studies are needed to fully understand the mechanisms underlying these effects and to evaluate their clinical relevance.
The pharmacokinetic properties of bicuculline have also been extensively studied. Bicuculline is rapidly absorbed following intravenous or intraperitoneal administration, with a short half-life due to its rapid metabolism by hepatic enzymes. The compound is primarily excreted through the kidneys, and its bioavailability can be influenced by factors such as pH and plasma protein binding. These pharmacokinetic characteristics are important considerations for optimizing dosing regimens in preclinical and clinical studies.
In addition to its use as a research tool, bicuculline has been employed in various experimental paradigms to investigate the neural mechanisms underlying learning and memory. Studies have shown that bicuculline can disrupt long-term potentiation (LTP) in hippocampal slices, which is a cellular correlate of memory formation. This finding has led to insights into the role of GABAergic inhibition in synaptic plasticity and has implications for understanding cognitive disorders such as Alzheimer's disease.
The safety profile of bicuculline is an important consideration for its use in both research and potential therapeutic applications. While bicuculline is generally well-tolerated at low doses, higher concentrations can induce adverse effects such as convulsions and respiratory depression. Therefore, careful dose titration and monitoring are essential when using bicuculline in experimental settings or clinical trials.
In conclusion, bicuculline (CAS No. 485-49-4) remains a valuable compound for studying GABAergic neurotransmission and exploring its therapeutic potential in various neurological disorders. Ongoing research continues to uncover new insights into the mechanisms of action of bicuculline and its applications in neuroscience and pharmacology. As our understanding of this compound deepens, it is likely that new opportunities will emerge for developing innovative treatments for neurological conditions.
485-49-4 (Bicuculline) Related Products
- 509-34-2(Rhodamine B base)
- 25344-54-1((+)-Corlumidine)
- 55950-07-7(Bicuculline Methiodide)
- 130-86-9(protopine)
- 912-60-7(Noscapine hydrochloride)
- 5936-28-7(1(3H)-Isobenzofuranone,6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-,hydrochloride (1:1), (3S)-)
- 521-40-4(Desmethylnarcotine)
- 60594-55-0((+/-)-b-Hydrastine)
- 118-08-1(Hydrastine)
- 518-34-3(Tetrandrine)